molecular formula C18H15N3O4 B5879849 Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B5879849
M. Wt: 337.3 g/mol
InChI Key: MEAMYQDBNGUXAV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the pyrazole ring, along with an ethyl ester group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Sodium hydroxide, water, heat.

Major Products Formed

    Reduction: Ethyl 3-(4-aminophenyl)-1-phenylpyrazole-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-aminophenyl)-1-phenylpyrazole-4-carboxylate: This compound is the reduced form of the nitro derivative and may exhibit different biological activities.

    3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid: This compound is the hydrolyzed form and may have different solubility and reactivity properties.

    Ethyl 3-(4-nitrophenyl)-1-methylpyrazole-4-carboxylate: This compound has a methyl group instead of a phenyl group, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-25-18(22)16-12-20(14-6-4-3-5-7-14)19-17(16)13-8-10-15(11-9-13)21(23)24/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMYQDBNGUXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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